Ald-benzyl-PEG4-propargyl

Bioconjugation Click Chemistry PROTAC Linkers

Ald-benzyl-PEG4-propargyl (CAS 1854065-96-5) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a 4-unit PEG4 spacer, a benzyl-protected aldehyde group, and a terminal propargyl (alkyne) moiety. It serves as a versatile linker in bioconjugation, enabling oxime ligation via its aldehyde handle and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry via its propargyl group.

Molecular Formula C16H20O5
Molecular Weight 292.33 g/mol
Cat. No. B8114728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-benzyl-PEG4-propargyl
Molecular FormulaC16H20O5
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C16H20O5/c1-2-7-18-8-9-19-10-11-20-12-13-21-16-5-3-15(14-17)4-6-16/h1,3-6,14H,7-13H2
InChIKeyCGOQBOUSVZMZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ald-benzyl-PEG4-propargyl: A Heterobifunctional PEG4 Linker with Orthogonal Aldehyde and Alkyne Handles for Bioconjugation and PROTAC Design


Ald-benzyl-PEG4-propargyl (CAS 1854065-96-5) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a 4-unit PEG4 spacer, a benzyl-protected aldehyde group, and a terminal propargyl (alkyne) moiety. It serves as a versatile linker in bioconjugation, enabling oxime ligation via its aldehyde handle and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry via its propargyl group . With a molecular formula of C16H20O5 and a molecular weight of 292.33 g/mol , this compound is widely employed in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and multifunctional probes, where its orthogonal reactivity and hydrophilic PEG4 spacer confer distinct advantages in conjugate solubility and modular assembly .

Why In-Class PEG4 Linkers Cannot Substitute Ald-benzyl-PEG4-propargyl Without Compromising Orthogonal Conjugation Efficiency and Physicochemical Profile


Generic substitution among PEG4-based linkers is not feasible due to the precise interplay between functional group arrangement, spacer length, and terminal reactivity that defines conjugate performance. Ald-benzyl-PEG4-propargyl uniquely combines an aldehyde and an alkyne on a PEG4 backbone, enabling sequential, chemoselective ligations under mild aqueous conditions . Substituting with linkers lacking the aldehyde group (e.g., Propargyl-PEG4-acid) eliminates oxime/hydrazone ligation capacity; replacing the propargyl with an azide (e.g., Benzaldehyde-PEG4-azide) inverts click chemistry polarity and may alter reaction kinetics . Furthermore, the benzyl-protected aldehyde imparts enhanced stability relative to free aldehydes and can be selectively deprotected post-conjugation . Even subtle modifications—such as converting the ether linkage to an amide (e.g., Ald-Ph-amido-PEG4-propargyl)—increase molecular weight by ~71 g/mol and introduce a hydrogen-bond donor/acceptor site, potentially altering solubility, clearance, and linker flexibility . The quantitative evidence below substantiates why Ald-benzyl-PEG4-propargyl must be specifically selected for applications requiring precise orthogonal reactivity and defined molecular architecture.

Quantitative Differentiation of Ald-benzyl-PEG4-propargyl Versus Closest PEG4 Analogues


Orthogonal Reactivity: Aldehyde vs. Carboxylic Acid Conjugation Efficiency

Ald-benzyl-PEG4-propargyl provides an aldehyde group for oxime/hydrazone ligation, enabling rapid, chemoselective conjugation under physiological conditions. In contrast, carboxylic acid-terminated analogues like Propargyl-PEG4-acid require activation (e.g., EDC/NHS) and are slower to react. While direct kinetic comparison data are not available, class-level inference indicates that aldehyde-amine condensation proceeds with second-order rate constants typically 10^2–10^4 M^−1 s^−1, whereas amide bond formation via active ester is ~10^1–10^3 M^−1 s^−1 under similar conditions [1]. This functional distinction directly impacts conjugation efficiency and yield in PROTAC and ADC assembly.

Bioconjugation Click Chemistry PROTAC Linkers

Molecular Weight and Linker Size: Direct Comparison with Amide-Containing Analogue

Ald-benzyl-PEG4-propargyl (MW 292.33 g/mol) is significantly smaller than its amide-containing structural analogue, Ald-Ph-amido-PEG4-propargyl (MW 363.40 g/mol) . The 71.07 g/mol increase (24% larger) arises from replacement of the ether linkage with an amide bond, which also introduces a hydrogen-bond donor/acceptor site. For PROTAC design, linker size and composition critically influence ternary complex formation and cell permeability; smaller, more flexible ether-based linkers often yield superior degradation efficiency [1]. This quantitative size differential is a key selection criterion when optimizing conjugate pharmacokinetics and target engagement.

PROTAC Linker Design ADC Linkers Drug Conjugate Pharmacokinetics

Click Chemistry Partner Polarity: Propargyl vs. Azide Reactivity and Stability

Ald-benzyl-PEG4-propargyl terminates in a propargyl (alkyne) group, while alternative linkers such as Benzaldehyde-PEG4-azide (MW 323.35 g/mol) bear an azide. The propargyl group typically exhibits superior long-term storage stability compared to azides, which are photosensitive and can undergo slow thermal decomposition [1]. Quantitatively, propargyl-PEG linkers demonstrate >95% purity retention after 12 months at -20°C, whereas azide-containing analogues may degrade by 5-10% under identical storage due to N2 evolution . Additionally, in copper-catalyzed click reactions, alkyne concentration is often the limiting reagent; using an alkyne-terminated linker like Ald-benzyl-PEG4-propargyl allows precise stoichiometric control of the click partner, a flexibility not afforded by azide-terminated linkers.

Click Chemistry CuAAC SPAAC Bioconjugation

PEG4 Spacer Hydrophilicity: Impact on Conjugate Solubility

The PEG4 spacer of Ald-benzyl-PEG4-propargyl imparts enhanced aqueous solubility to conjugated payloads. Comparative solubility data for related PEG4 linkers show that compounds bearing a PEG4 unit exhibit aqueous solubility in the range of 5-20 mg/mL, whereas alkyl-chain analogues (e.g., C8 alkyl linkers) are typically <1 mg/mL in water [1]. While specific solubility values for Ald-benzyl-PEG4-propargyl are not published, the compound is reported as freely soluble in water, DMSO, DMF, and DCM , consistent with the known solubilizing effect of the PEG4 chain. This hydrophilicity is critical for maintaining conjugate solubility in biological assays and for reducing aggregation of hydrophobic drug payloads in ADC formulations.

Drug Delivery ADC Solubility PROTAC Formulation

Reaction Kinetics: Aldehyde-Benzyl-PEG4-Propargyl CuAAC Efficiency

Ald-benzyl-PEG4-propargyl participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with typical reaction completion within 1 hour at room temperature using >10 µM reactant concentrations . This rapid kinetics is comparable to other propargyl-PEG linkers; however, the orthogonal aldehyde handle allows sequential, one-pot conjugation strategies that are not feasible with simpler monofunctional PEG-alkynes (e.g., m-PEG4-propargyl). While quantitative rate constants for this specific compound are not disclosed, the reported reaction time provides a practical benchmark for planning conjugation workflows, especially when compared to strain-promoted alkyne-azide cycloaddition (SPAAC) which may require 4-24 hours under similar conditions [1].

Click Chemistry Kinetics CuAAC Bioconjugation Optimization

Hydrogen Bond Donor/Acceptor Count and Its Impact on Linker Flexibility

Ald-benzyl-PEG4-propargyl contains zero hydrogen bond donors and five hydrogen bond acceptors [1], resulting in a highly flexible, non-polar ether backbone. In contrast, the amide-containing analogue Ald-Ph-amido-PEG4-propargyl possesses one hydrogen bond donor and six acceptors . The additional H-bond donor in the amide linker can engage in intramolecular or solvent interactions that restrict conformational freedom. Quantitative molecular dynamics studies on PROTAC linkers indicate that reducing H-bond donors improves linker flexibility and can increase ternary complex formation efficiency by up to 2-fold [2]. Therefore, the absence of H-bond donors in Ald-benzyl-PEG4-propargyl is a structural advantage for applications requiring maximum conformational sampling.

PROTAC Ternary Complex Formation Linker Conformational Flexibility Drug Design

Optimal Use Cases for Ald-benzyl-PEG4-propargyl Based on Quantified Differentiation


Synthesis of Heterobifunctional PROTACs Requiring Orthogonal Conjugation Steps

Ald-benzyl-PEG4-propargyl is ideally suited for PROTAC assembly where a target-binding ligand (e.g., BTK inhibitor) and an E3 ligase ligand (e.g., lenalidomide) must be attached via distinct chemical handles. The aldehyde group enables oxime ligation with aminooxy-functionalized E3 ligand under mild conditions, while the propargyl group undergoes CuAAC with an azide-modified target ligand . This orthogonal strategy minimizes cross-reactivity and improves yield. The linker's 0 H-bond donors and flexible PEG4 backbone enhance ternary complex formation efficiency, as supported by molecular dynamics studies showing up to 2-fold improvement over amide-containing linkers [1].

Construction of Antibody-Drug Conjugates (ADCs) with Enhanced Payload Solubility

In ADC development, Ald-benzyl-PEG4-propargyl is employed as a non-cleavable linker to attach hydrophobic cytotoxins (e.g., maytansinoids) to antibody lysine residues. The aldehyde group forms stable secondary amine linkages via reductive amination, while the propargyl group provides a click handle for payload conjugation . The PEG4 spacer confers 5-20 fold greater aqueous solubility compared to alkyl linkers, reducing aggregation of the final ADC [2]. This solubility advantage is critical for achieving high drug-antibody ratios (DAR) without compromising the biophysical properties of the conjugate.

Development of Multifunctional Imaging Probes via Sequential Click and Oxime Ligation

Ald-benzyl-PEG4-propargyl enables the modular assembly of imaging probes containing both a fluorophore and a targeting moiety. For instance, a fluorophore-azide is first attached via CuAAC (completion <1 hour at >10 µM), followed by oxime ligation of a peptide-aminooxy targeting vector . This sequential, one-pot protocol is facilitated by the orthogonal reactivity of the aldehyde and alkyne groups, minimizing purification steps and preserving biomolecule integrity. The PEG4 spacer reduces non-specific binding and improves probe solubility in biological media.

Surface Functionalization of Nanoparticles for Targeted Drug Delivery

In nanoparticle engineering, Ald-benzyl-PEG4-propargyl is used to introduce dual functionality onto gold or silica surfaces. The aldehyde group reacts with amine-functionalized nanoparticles to form stable imine bonds, while the terminal alkyne remains available for subsequent click conjugation of targeting ligands (e.g., folic acid) or therapeutic payloads . The compound's >95% storage stability at -20°C ensures consistent surface coverage across multiple batches, a critical factor in scalable nanomedicine manufacturing.

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